(3-Methoxyphenyl)-oxo-acetonitrile

Descripción

(3-Methoxyphenyl)-oxo-acetonitrile is a nitrile derivative featuring a 3-methoxyphenyl group and an oxo (keto) functional group. These compounds are characterized by a methoxyphenyl moiety linked to an acetonitrile group, often integrated into heterocyclic frameworks (e.g., chromen or pyrimidinone systems). Such derivatives are typically synthesized via condensation or multi-step organic reactions and are explored for their biological activities, including kinase inhibition .

Propiedades

Número CAS |

40983-95-7 |

|---|---|

Fórmula molecular |

C27H28O6 |

Peso molecular |

448.5 g/mol |

Nombre IUPAC |

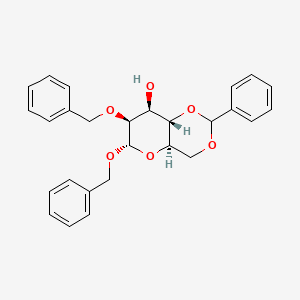

(6S,8S,8aS)-2-phenyl-6,7-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol |

InChI |

InChI=1S/C27H28O6/c28-23-24-22(18-31-26(33-24)21-14-8-3-9-15-21)32-27(30-17-20-12-6-2-7-13-20)25(23)29-16-19-10-4-1-5-11-19/h1-15,22-28H,16-18H2/t22?,23-,24+,25?,26?,27-/m0/s1 |

Clave InChI |

IJTAXRQQXZVWQA-YEIWPKENSA-N |

SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |

SMILES isomérico |

C1C2[C@H]([C@@H](C([C@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |

SMILES canónico |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |

Sinónimos |

Phenylmethyl 2-O-(Phenylmethyl)-4,6-O-(phenylmethylene)-α-D-mannopyranoside; |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Physicochemical Properties

- Polarity and Solubility : The presence of the nitrile group increases polarity, while methoxy and aryl groups enhance lipophilicity. For example, (3-Fluoro-5-methoxyphenyl)acetonitrile has a molecular weight of 165.16 and is stored at 0–6°C due to its reactivity .

- Stability: Acetonitrile derivatives with heterocyclic systems (e.g., chromenones) may exhibit improved stability compared to aliphatic analogs, as seen in the synthesis of thieno[3,2-d]pyrimidin-4-ones .

Research Findings and Challenges

- Synthesis Challenges: Attempts to synthesize thieno[3,2-d]pyrimidin-4-ones via condensation of 6-(3-methoxyphenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one with 3-methoxybenzylamine failed, underscoring the sensitivity of methoxyphenyl-containing intermediates to reaction conditions .

- Fluorinated Analogs : Fluorination at the phenyl ring (e.g., in (3-Fluoro-5-methoxyphenyl)acetonitrile ) improves metabolic stability but introduces handling challenges due to toxicity .

- Unintentional Byproducts: The synthesis of 2-amino-5-(4-methoxyphenyl)furan-3-carbonitrile inadvertently produced 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile, revealing competing reaction pathways in nitrile-containing systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.